molecular formula C18H23N5O2S B2786609 4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 746605-80-1

4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No. B2786609
CAS RN: 746605-80-1
M. Wt: 373.48
InChI Key: IOCMGRLPYALMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 4,5-dihydro-1,2,4-triazin-6(1H)-ones . It is not intended for human or veterinary use and is available for research use only. The molecular formula is C18H23N5O2S and the molecular weight is 373.48.


Synthesis Analysis

The synthesis of 4,5-dihydro-1,2,4-triazin-6(1H)-ones involves (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations, and miscellaneous methods . For example, condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane provided a series of N-arylpiperazinylbutyl derivatives . A similar strategy employing alkoxycarbonyl-functionalized thioamides was also applied for preparation of polycyclic 4,5-dihydro-1,2,4-triazinones .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5-dihydro-1,2,4-triazin-6(1H)-one scaffold . It has a benzylpiperidin-1-yl group and a sulfanyl group attached to the triazine ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and annulations . The condensation of resin-supported thioamides with hydrazine monohydrate is one example .


Physical And Chemical Properties Analysis

This compound is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its bioactivities and potential applications in pharmaceutical and agrochemical industries . More research could also be conducted to improve the synthesis methods and understand its mechanism of action.

properties

IUPAC Name

4-amino-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-13-17(25)23(19)18(21-20-13)26-12-16(24)22-9-7-15(8-10-22)11-14-5-3-2-4-6-14/h2-6,15H,7-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMGRLPYALMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one

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